![molecular formula C15H31BO3Si B14143031 1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl- CAS No. 165059-46-1](/img/structure/B14143031.png)
1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl- is a boron-containing compound that has garnered significant interest in the field of organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl- typically involves the reaction of appropriate boronic acid derivatives with pinacol in the presence of a catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or other suitable organic solvents.
Catalyst: Palladium or other transition metal catalysts.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds across double or triple bonds.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Reagents: Boronic acids, pinacol, alkyl or aryl halides.
Conditions: Presence of catalysts such as palladium or copper, organic solvents like THF, and controlled temperatures.
Major Products
The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism by which 1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with organic molecules, facilitating various chemical transformations. The pathways involved include:
Borylation Pathway: Formation of boron-carbon bonds.
Hydroboration Pathway: Addition of boron-hydrogen bonds to unsaturated carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Known for its use in borylation and hydroboration reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Utilized in the synthesis of fluorenylborolane and other intermediates for conjugated copolymers.
Uniqueness
1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl- is unique due to its specific structure, which includes a silyl ether group and a propenyl substituent. This unique structure imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
165059-46-1 |
|---|---|
Molekularformel |
C15H31BO3Si |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-enoxy]silane |
InChI |
InChI=1S/C15H31BO3Si/c1-13(2,3)20(8,9)17-12-10-11-16-18-14(4,5)15(6,7)19-16/h10,12H,11H2,1-9H3/b12-10+ |
InChI-Schlüssel |
IJRPNXDERDPLBT-ZRDIBKRKSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)C/C=C/O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)CC=CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


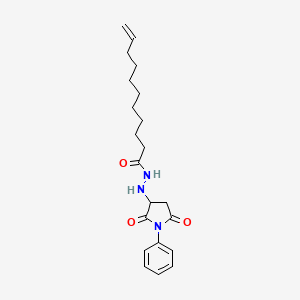
![4,4,5,5-Tetramethyl-2-{(1R,2R)-2-[(phenylsulfanyl)methyl]cyclopropyl}-1,3,2-dioxaborolane](/img/structure/B14142955.png)
![(2S,6R)-6-[(3R,5R,10S,12S,13R,14S,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B14142956.png)
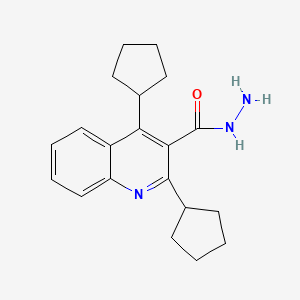
![3-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B14142962.png)

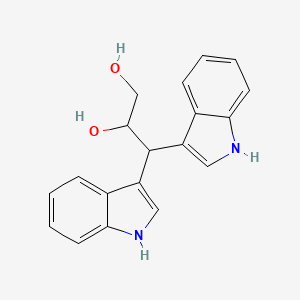
![2,2-Dimethyl-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14142980.png)
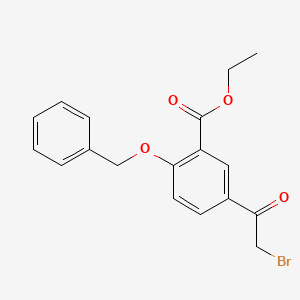
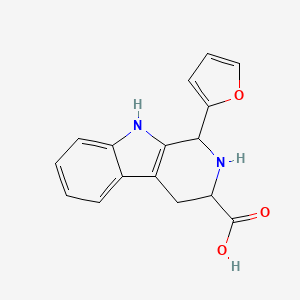
![4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole](/img/structure/B14142992.png)
![2-(7-methyl-2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14143000.png)

![N'-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea](/img/structure/B14143018.png)
